molecular formula C15H21N3OS B1390991 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-86-8

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Katalognummer: B1390991
CAS-Nummer: 1204297-86-8
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: RYCULARFIOLIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: 2-chloroethylmorpholine, sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-ethyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: Similar structure with a pyridazine ring instead of a benzothiazole ring.

    4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine: Similar structure with a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups and the benzothiazole core, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, with the CAS number 1204297-86-8, is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C15H21N3OS
  • Molecular Weight : 291.41 g/mol
  • Structure : The compound features a benzothiazole core with an ethyl group at the 4-position and a morpholine substituent attached to an ethyl chain.

Antitumor Properties

Research indicates that compounds in the benzothiazole class exhibit significant antitumor activity. Specifically, studies have shown that derivatives of benzothiazole can selectively inhibit the growth of various cancer cell lines. For instance:

  • In Vitro Studies : In a study evaluating amino acid prodrugs of benzothiazoles, it was found that these compounds demonstrated selective cytotoxicity against sensitive cancer cell lines such as MCF-7 and T47D, while being inactive against resistant lines like A498 .
  • Mechanism of Action : The antitumor effects are believed to be mediated through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This enzyme converts prodrugs into active metabolites that exert cytotoxic effects on tumor cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • CYP Enzymes : Benzothiazole derivatives have been noted for their ability to inhibit CYP enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing therapeutic efficacy or toxicity .

Case Studies and Research Findings

StudyFindings
Bradshaw et al. (1998)Investigated the antitumor activity of various benzothiazole derivatives; found significant growth inhibition in sensitive cancer cell lines .
Kashiyama et al. (2000)Demonstrated CYP1A1-mediated metabolism of benzothiazole compounds leading to cytotoxicity in specific cancer cells .
Shi et al. (1996)Highlighted the unique biphasic dose-response relationship characteristic of certain benzothiazoles in cancer treatment .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 2-aminobenzothiazole derivatives and morpholine-containing alkylating agents. A representative method includes:

  • Step 1: Reacting 2-amino-4-ethyl-1,3-benzothiazole with 2-chloroethylmorpholine in ethanol under reflux (8–12 hours) with a catalytic amount of acetic acid to facilitate Schiff base formation .
  • Step 2: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C) while maintaining yields .
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over-alkylation .

Q. What spectroscopic techniques are employed for structural characterization, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

  • IR Spectroscopy: Identify C=N (1620–1640 cm⁻¹), C-S (690–710 cm⁻¹), and morpholine C-O (1100–1120 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and morpholine protons (δ 3.6–3.8 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 318) and fragmentation patterns .
    Resolving Discrepancies:
  • Compare experimental data with computational predictions (e.g., PubChem’s InChI key validation) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What in vitro biological assays have been conducted on this compound, and what controls are critical?

Methodological Answer: Reported assays include:

  • HDAC Inhibition: IC50 determination against HDAC isoforms (e.g., HDAC3: 3.4 µM in 25 mM Tris-HCl buffer, pH 8.0) using fluorogenic substrates .
  • Antimicrobial Screening: Disk diffusion assays (e.g., against S. aureus and E. coli) with ciprofloxacin as a positive control .
    Critical Controls:
  • Include vehicle-only controls (DMSO <0.1%) to rule out solvent interference.
  • Validate enzyme activity with known inhibitors (e.g., trichostatin A for HDACs) .

Advanced Research Questions

Q. How do structural modifications at the benzothiazole 4-position affect biological activity?

Methodological Answer:

  • Ethyl vs. Methoxy Substitution: Ethyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration, while methoxy groups increase hydrogen-bonding potential (e.g., 6-methoxy analogs show 2-fold higher HDAC3 affinity) .
  • Morpholine Optimization: Replace morpholine with piperazine to assess solubility changes (e.g., logS from -3.2 to -2.5) .
    Experimental Design:
  • Synthesize analogs with varied substituents (e.g., 4-Cl, 4-OCH₃) and compare IC50 values in dose-response assays .

Q. How can computational methods support ligand-target interaction studies for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to HDAC3 (PDB: 4A69). Key interactions include hydrogen bonds between the morpholine oxygen and Asp101 .
  • QSAR Modeling: Develop 2D-QSAR models using descriptors like polar surface area (PSA) and molar refractivity to predict activity trends .
    Validation:
  • Cross-validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How to resolve discrepancies in reported IC50 values across enzyme inhibition studies?

Methodological Answer: Potential Causes:

  • Assay buffer differences (e.g., Tris-HCl vs. HEPES altering pH-dependent activity) .
  • Enzyme isoform specificity (e.g., HDAC3 vs. HDAC1 selectivity).
    Resolution Strategy:
  • Standardize assay conditions (e.g., 25 mM Tris-HCl, pH 8.0, 37°C) .
  • Use isoform-specific inhibitors (e.g., MS-275 for HDAC1) to validate targets .

Eigenschaften

IUPAC Name

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-2-12-4-3-5-13-14(12)17-15(20-13)16-6-7-18-8-10-19-11-9-18/h3-5H,2,6-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCULARFIOLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
4-ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.